Product packaging for 3,4-Difluoro-2-(difluoromethoxy)aniline(Cat. No.:CAS No. 206546-19-2)

3,4-Difluoro-2-(difluoromethoxy)aniline

Cat. No.: B3034683
CAS No.: 206546-19-2
M. Wt: 195.11 g/mol
InChI Key: BKIUTBSQKSPMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-2-(difluoromethoxy)aniline, with the CAS number 206546-19-2, is an organic compound with the molecular formula C7H5F4NO and a molecular weight of 195.12 g/mol . It is characterized by an aniline group and a distinct difluoromethoxy moiety attached to a difluorinated benzene ring, as represented by the SMILES notation NC1=CC=C(F)C(F)=C1OC(F)F . This compound is offered For Research Use Only and is strictly not intended for human or veterinary applications. Fluorinated anilines like this one serve as critical synthons in advanced organic and medicinal chemistry research . The strategic incorporation of fluorine atoms is a well-established method to fine-tune the properties of bioactive molecules. Fluorine can enhance lipid solubility, which improves membrane permeability, and increase metabolic stability by strengthening carbon-hydrogen bonds, ultimately leading to improved efficacy and longevity of candidate compounds . As a multi-functionalized aromatic amine, it presents two primary reactive sites for chemical exploration: the nucleophilic primary amino group, which can undergo reactions such as acylation, alkylation, and diazotization, and the aromatic ring itself, which is electronically biased for selective electrophilic substitution . While a specific mechanism of action is not defined for the building block itself, its value lies in its incorporation as a structural component in the development of more complex target molecules, potentially for applications in pharmaceutical and agrochemical research . Researchers utilize this compound to construct novel molecular entities, leveraging its unique electronic and steric profile to probe biological systems and optimize the properties of lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F4NO B3034683 3,4-Difluoro-2-(difluoromethoxy)aniline CAS No. 206546-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUTBSQKSPMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,4 Difluoro 2 Difluoromethoxy Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3,4-Difluoro-2-(difluoromethoxy)aniline reveals several logical disconnections that form the basis for potential synthetic routes. The primary disconnections are:

C-N Bond Disconnection: The most straightforward retrosynthetic step involves the disconnection of the amine group, leading back to a nitroaromatic precursor, 1,2-difluoro-3-(difluoromethoxy)-4-nitrobenzene . This approach leverages the robust and widely used strategy of forming anilines via the reduction of a nitro group, which is one of the most common transformations in organic synthesis.

C-O Bond Disconnection (Difluoromethoxy Moiety): Disconnecting the ether linkage of the difluoromethoxy group points to a phenolic precursor, such as 3,4-difluoro-2-aminophenol , and a source of difluorocarbene (:CF₂). This strategy focuses on installing the difluoromethoxy group at a later stage of the synthesis.

C-F Bond Disconnections: Breaking the carbon-fluorine bonds suggests a synthesis starting from a non-fluorinated or partially fluorinated aromatic ring. This would involve regioselective fluorination reactions, which can be challenging to control and typically occur earlier in the synthetic sequence.

Based on these disconnections, the most viable forward synthetic strategies often prioritize the construction of a highly substituted nitrobenzene (B124822) ring, followed by the final reduction to the target aniline (B41778).

Establishment of Conventional Synthetic Pathways

Conventional routes to this compound are multi-step processes that strategically build the molecule by installing the functional groups in a specific order to ensure correct regiochemistry and high yields.

Approaches Involving Nitro Precursors and Subsequent Reduction

The reduction of a nitro group is a cornerstone of aniline synthesis. This high-yielding and reliable transformation is typically the final step in the synthesis of complex anilines. The key challenge lies in the synthesis of the requisite precursor, 1,2-difluoro-3-(difluoromethoxy)-4-nitrobenzene . Once this intermediate is obtained, a variety of reduction methods can be employed.

Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. Alternative methods include metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 1: Comparison of Reduction Methods for Nitroarenes

Reducing System Catalyst/Reagent Typical Conditions Advantages Common Yields
Catalytic Hydrogenation H₂, Pd/C Methanol/Ethanol (B145695), RT-50°C Clean reaction, high yield >90%
Transfer Hydrogenation Hydrazine hydrate, Fe₂O₃ Ethanol, Reflux Avoids high-pressure H₂ 85-95%
Metal/Acid Fe, Acetic Acid Water/Ethanol, 70-100°C Inexpensive 80-90%

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, acting as a bioisostere for other functional groups and enhancing properties like metabolic stability. Its introduction is a critical step in the synthesis of the target molecule. The most common method involves the reaction of a phenol (B47542) with a difluorocarbene source.

A plausible precursor for this step would be 3,4-difluoro-2-nitrophenol (B3180436) . This intermediate can be reacted with a difluoromethylating agent under basic conditions. Common sources of difluorocarbene include chlorodifluoromethane (B1668795) (CHClF₂) and sodium chlorodifluoroacetate. The reaction proceeds by deprotonation of the phenol to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene.

Key Reaction for Difluoromethoxylation:

Precursor: 3,4-Difluoro-2-nitrophenol

Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (CHClF₂)

Conditions: A polar aprotic solvent (e.g., DMF, NMP), a base (e.g., K₂CO₃, NaOH), and elevated temperatures (typically >100°C).

Recent developments have also explored radical-based C-H difluoromethoxylation, which could provide alternative routes, though regioselectivity on a highly substituted ring would be a significant challenge.

Regioselective Fluorination of Aromatic Precursors

Building the 3,4-difluoro substitution pattern on the aromatic ring requires careful regiochemical control. Two primary strategies are employed:

Nitration of a Fluorinated Precursor: Starting with 1,2-difluorobenzene, nitration typically yields 3,4-difluoronitrobenzene. However, achieving the specific substitution pattern of the target molecule from this starting point is complex due to the directing effects of the existing fluorine atoms and subsequent groups to be added. A more controlled approach might start with a pre-functionalized molecule like 3,5-difluoroaniline, where the amino group can direct subsequent halogenation steps.

Nucleophilic Aromatic Substitution (Halex Reaction): A powerful industrial method for introducing fluorine atoms is the Halex (halogen exchange) reaction. This process involves treating a polychlorinated aromatic compound, activated by an electron-withdrawing group like a nitro group, with a fluoride (B91410) source such as potassium fluoride (KF) or cesium fluoride (CsF). For instance, a precursor like 2,4,5-trichloronitrobenzene (B44141) could potentially undergo sequential, regioselective fluorine-for-chlorine exchange to install the required 3,4-difluoro pattern, although controlling the selectivity for this specific isomer would be challenging.

Development of Modern Synthetic Protocols

Modern synthetic chemistry offers advanced tools that can potentially streamline the synthesis of complex molecules like this compound.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis provides powerful methods for forming C-N, C-O, and C-F bonds, often with high selectivity and functional group tolerance.

Palladium- or Copper-Catalyzed Amination: A potential modern route could involve the synthesis of a 1-bromo-3,4-difluoro-2-(difluoromethoxy)benzene intermediate. This aryl bromide could then undergo a Buchwald-Hartwig amination (using a palladium catalyst) or an Ullmann condensation (using a copper catalyst) with an ammonia (B1221849) surrogate to form the aniline moiety directly. This approach avoids the use of a nitro intermediate and the subsequent reduction step.

Catalytic Difluoroalkylation/Difluoromethoxylation: While less common for O-difluoromethoxylation, transition metal catalysis is heavily utilized for C-difluoroalkylation. Research into copper-catalyzed difluoromethoxylation of aryl halides is an emerging area that could provide a future pathway. Additionally, palladium-catalyzed C-H functionalization could, in principle, be used to install the required functional groups, although achieving the necessary regioselectivity on a multi-substituted ring remains a significant synthetic hurdle.

Table 2: Potential Application of Modern Catalytic Methods

Reaction Type Catalyst System Potential Substrates Key Advantage
Buchwald-Hartwig Amination Pd(dba)₂ / Ligand Aryl bromide, Ammonia source High functional group tolerance, avoids nitro reduction
Ullmann Condensation CuI / Ligand Aryl iodide/bromide, Ammonia Cost-effective metal catalyst

These modern methods offer the potential for more efficient and modular syntheses, though their application to this specific, sterically hindered, and electronically complex target molecule would require significant optimization.

Photocatalytic Transformations for Difluoroalkylation of Anilines

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the formation of C-O bonds, particularly for the synthesis of aryl difluoromethyl ethers from phenols. nih.gov This approach is highly relevant for the proposed synthesis of this compound from the 3,4-difluoro-2-nitrophenol intermediate.

One prominent photocatalytic method involves the in-situ generation of difluorocarbene (:CF₂) from readily available and easy-to-handle precursors like difluorobromoacetic acid (BrCF₂CO₂H). nih.gov The reaction is typically catalyzed by an iridium-based photocatalyst, such as fac-Ir(ppy)₃, under visible light irradiation at room temperature. nih.govlookchem.comacs.orgnih.gov

The proposed catalytic cycle begins with the photoexcitation of the fac-Ir(ppy)₃ catalyst. The excited-state catalyst then reduces the cesium salt of difluorobromoacetic acid, leading to the formation of an α-carbonyl radical. A subsequent single-electron transfer (SET) oxidation of this radical by the oxidized photocatalyst regenerates the ground-state catalyst and liberates the highly reactive difluorocarbene intermediate. This electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide of the 3,4-difluoro-2-nitrophenol intermediate (formed in the presence of a base), followed by protonation to yield the desired O-difluoromethylated product. nih.gov This method is noted for its tolerance of a wide range of functional groups, including nitro groups, making it suitable for the proposed synthetic pathway. nih.gov

Electrophilic, Nucleophilic, and Radical Functionalization Approaches

Beyond photocatalysis, the crucial O-difluoromethylation step can be achieved through several other functionalization strategies. These methods often revolve around the generation and reaction of difluorocarbene or other difluoromethylating agents.

Nucleophilic and Electrophilic Approaches: The most common strategy for the synthesis of difluoromethyl ethers involves the reaction of an oxygen nucleophile (a phenoxide) with an electrophilic difluorocarbene source. nih.govorgsyn.org This approach is central to both photocatalytic and conventional thermal methods.

Difluorocarbene can be generated from various non-ozone-depleting precursors under basic conditions. cas.cn Reagents such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or S-(difluoromethyl)sulfonium salts serve as effective and bench-stable difluorocarbene precursors. orgsyn.orgacs.org In a typical procedure, the 3,4-difluoro-2-nitrophenol intermediate would be deprotonated with a suitable base (e.g., cesium carbonate or lithium hydroxide) to form the more nucleophilic phenoxide. orgsyn.orgacs.org Subsequent reaction with in-situ generated difluorocarbene would afford the desired 1,2-difluoro-4-(difluoromethoxy)-3-nitrobenzene. The reaction mechanism involves the nucleophilic attack of the phenoxide on the electrophilic carbene. orgsyn.org The stability and electrophilicity of difluorocarbene are unique due to the "push-pull" electronic effect of the two fluorine atoms, which stabilize the singlet carbene state. orgsyn.orgorgsyn.org

Radical Functionalization: Radical-based methods offer an alternative avenue for introducing difluoromethoxy groups. While direct O-difluoromethoxylation of phenols via a radical mechanism is less common, radical C-H difluoromethoxylation of arenes has been developed. nih.gov For instance, Ngai and coworkers developed a benzotriazole-based reagent for the photocatalytic generation of the OCF₂H radical. nih.gov This electrophilic radical can then add to electron-rich arenes. nih.gov Although this specific methodology is for C-H functionalization, it highlights the feasibility of generating and utilizing the difluoromethoxy radical in synthesis. The development of analogous radical-based methods for O-functionalization could provide another route to the desired intermediate.

Design and Optimization of Reaction Conditions

The efficiency of the O-difluoromethylation of the 3,4-difluoro-2-nitrophenol intermediate is highly dependent on the careful optimization of reaction conditions. Key parameters to consider include the choice of difluorocarbene precursor, catalyst (if applicable), base, solvent, and temperature.

For photocatalytic methods, the selection of the photocatalyst and light source is critical. While fac-Ir(ppy)₃ is a common choice, other iridium or ruthenium-based catalysts could be screened for improved efficiency. lookchem.com The choice of base is also crucial for both generating the nucleophilic phenoxide and participating in the catalytic cycle. Cesium carbonate (Cs₂CO₃) has been found to be effective in many cases. lookchem.com Solvents like DMF are often employed, but others should be tested to optimize yield and reaction time. lookchem.com

The table below summarizes typical parameters that are optimized for the visible-light photoredox difluoromethylation of phenols with difluorobromoacetic acid, a reaction analogous to the key step in the proposed synthesis.

ParameterVariationObservationReference
Photocatalystfac-Ir(ppy)₃ vs. Ru(bpy)₃Cl₂ vs. [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆fac-Ir(ppy)₃ often provides the highest yield. lookchem.com
BaseCs₂CO₃ vs. K₂CO₃ vs. Na₂CO₃ vs. DBUCs₂CO₃ is frequently superior for promoting the reaction. lookchem.com
SolventDMF vs. DMSO vs. Acetonitrile (B52724) vs. DioxaneDMF generally gives the best results in terms of yield. lookchem.com
Light Source23 W CFL vs. 3 W Blue LEDsBlue LEDs are effective, confirming the reaction is driven by visible light. lookchem.com
Reaction Time6 h vs. 12 h vs. 24 hOptimal time is typically around 12 hours; longer times may not improve yield significantly. lookchem.com

For non-photocatalytic methods using difluorocarbene precursors like sodium chlorodifluoroacetate, key parameters include the base (e.g., Cs₂CO₃), solvent (e.g., DMF/water mixture), and temperature (e.g., 120 °C). orgsyn.org The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time. orgsyn.org

Scalability and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale process for this compound presents several challenges and considerations. Key factors include the cost and availability of starting materials, the safety and environmental impact of the reagents and conditions, and the robustness and efficiency of the synthetic route.

The choice of difluoromethylating agent is a critical consideration for scalability. Historically, reagents like chlorodifluoromethane (Freon 22) were used, but their ozone-depleting properties have led to the development of more environmentally benign alternatives. nih.govrsc.org Modern precursors such as sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts are bench-stable solids and are not ozone-depleting, making them more suitable for large-scale applications. orgsyn.orgacs.orgrsc.org

Photocatalytic reactions, while offering mild conditions, can be challenging to scale up due to the "photon problem"—light penetration decreases significantly as the reactor volume increases. To overcome this, the use of continuous flow reactors is a promising strategy. nih.gov Flow chemistry offers superior light irradiation, better temperature control, and enhanced safety compared to large-scale batch reactors. The scalability of such processes has been demonstrated, with methods being practical and providing access to products in moderate to excellent yields. nih.gov

The final reduction of the nitro group is a well-established industrial process. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and scalable method for the reduction of nitroaromatics. This process is generally high-yielding and produces water as the only byproduct, making it an environmentally favorable option for the final step in the synthesis.

Chemical Reactivity and Transformative Chemistry of 3,4 Difluoro 2 Difluoromethoxy Aniline

Reactions of the Aniline (B41778) Functionality

The primary amino group attached to the fluorinated aromatic ring is the most reactive site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the fluorine and difluoromethoxy substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of 3,4-Difluoro-2-(difluoromethoxy)aniline, the outcome of such reactions is directed by the combined influence of the substituents.

Directing Effects : The amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic π-system. wikipedia.orgbyjus.com This donation stabilizes the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.org The two fluorine atoms and the difluoromethoxy group (-OCHF2) are deactivating due to their inductive electron-withdrawing nature, but they also act as ortho, para-directors through resonance donation of their lone pairs.

Predicted Regioselectivity : The aromatic ring has two available positions for substitution: C-5 and C-6.

The C-6 position is ortho to the powerfully activating amino group.

The C-5 position is para to the difluoromethoxy group and meta to the amino group.

Common electrophilic aromatic substitution reactions include:

Halogenation : Reaction with bromine or chlorine, typically with a Lewis acid catalyst, would be expected to substitute at the C-6 position. Given the activating nature of the amino group, reactions without a catalyst might also be possible, potentially leading to multiple substitutions if not carefully controlled. byjus.com

Nitration : Standard nitration conditions (a mixture of concentrated nitric and sulfuric acids) are often too harsh for anilines, leading to oxidation and the formation of tar-like byproducts. lkouniv.ac.in Furthermore, the amino group is protonated under these strong acidic conditions to form an anilinium ion, which is a meta-director and strongly deactivating. byjus.com

Sulfonation : Treatment with fuming sulfuric acid would likely lead to sulfonation at the C-6 position, forming the corresponding aminobenzenesulfonic acid. byjus.com

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile. It readily participates in addition and substitution reactions with various electrophiles.

A key transformation involving this compound is its use in the synthesis of heterocyclic structures, such as pyrazolo[1,5-a]pyrimidin-7-amines. In a documented procedure, the aniline undergoes a nucleophilic conjugate addition to an electron-deficient alkene.

Reaction Scheme: Synthesis of a Pyrimidine Precursor Reaction of this compound with ethyl 2-cyano-3-ethoxyacrylate

In this reaction, the aniline nitrogen acts as a nucleophile, attacking the β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of ethanol (B145695) to yield an enamine intermediate, which is a crucial step toward the synthesis of more complex heterocyclic systems.

The following table summarizes the conditions for this specific transformation.

Reactant AReactant BSolventConditionsProduct
This compoundEthyl 2-cyano-3-ethoxyacrylateEthanolRefluxEthyl 2-cyano-3-((3,4-difluoro-2-(difluoromethoxy)phenyl)amino)acrylate

Other common nucleophilic reactions at the nitrogen center include:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. For example, reacting the aniline with acetyl chloride would yield N-(3,4-difluoro-2-(difluoromethoxy)phenyl)acetamide.

Alkylation : Direct alkylation with alkyl halides can be difficult to control and may lead to polyalkylation. Reductive amination is an alternative method for controlled mono-alkylation.

Anilines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under mild acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the aniline's amino group. The reaction is reversible and often requires the removal of water to drive it to completion. nih.gov

General Reaction for Imine Formation General reaction of this compound with a generic aldehyde to form an imine

This reaction involves the nucleophilic attack of the aniline on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine.

The primary amino group of this compound can be converted into a diazonium salt. This diazotization reaction is typically carried out by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). icrc.ac.irgoogle.com

The resulting aryl diazonium salt is a valuable synthetic intermediate that can undergo a wide range of transformations where the diazonium group (-N2+) is replaced by various other functional groups, often with the liberation of nitrogen gas. sci-hub.se

Key transformations of the diazonium salt include:

Sandmeyer Reaction : Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction : Replacement with a fluorine atom (-F) by thermal decomposition of the corresponding tetrafluoroborate (B81430) (ArN2+BF4-) salt. This is particularly useful in the synthesis of polyfluorinated aromatic compounds.

Gattermann Reaction : Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., HBr, HCl).

Hydrolysis : Reaction with water upon heating to introduce a hydroxyl group (-OH), forming a phenol (B47542).

Reductive Deamination : Replacement with a hydrogen atom (-H) using a reducing agent like hypophosphorous acid (H3PO2). googleapis.com

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (-OCHF2) group is a key structural motif in medicinal chemistry, valued for its ability to modulate properties like lipophilicity and metabolic stability. researchgate.net

The aryl difluoromethoxy group is generally considered to be chemically robust and stable under a wide range of synthetic conditions.

Acidic and Basic Stability : The C-O bond of the difluoromethoxy group is generally stable to both acidic and basic hydrolysis, a property that contributes to its utility in drug design. This stability is greater than that of many other ether linkages.

Reactivity of the C-H Bond : While the group is largely stable, the hydrogen atom of the -OCHF2 moiety can be abstracted under specific, highly reactive conditions. The combination of a strong Brønsted superbase with a Lewis acid can deprotonate Ar-CF2H compounds, revealing a nucleophilic Ar-CF2- synthon. acs.orgnih.gov This allows the difluoromethylene unit to act as a masked nucleophile for forming new carbon-carbon bonds, although such reactivity requires specialized and highly forcing conditions not typically encountered in routine synthesis. acs.orgnih.gov

Stability Towards Nucleophiles and Electrophiles : The difluoromethoxy group is generally unreactive towards common nucleophiles and electrophiles under standard reaction conditions. The fluorine atoms decrease the electron density on the ether oxygen, reducing its basicity and nucleophilicity.

Table of Compounds

Derivatization of the Fluorinated Ether Linkage

The difluoromethoxy (–OCF₂H) group is generally stable and less prone to cleavage than non-fluorinated ether linkages. Derivatization would likely focus on the C-H bond of the difluoromethoxy group. Reactions such as radical halogenation could potentially replace the hydrogen atom, leading to a –OCF₂X (where X = Cl, Br) group, which could serve as a handle for further transformations. However, no specific studies documenting such a derivatization on this compound have been reported.

Transformations at the Aryl Fluorine Centers

The two fluorine atoms on the aromatic ring are potential sites for substitution reactions, activated by the electron-withdrawing nature of the fluorine atoms themselves and the difluoromethoxy group. The regioselectivity of these reactions would be influenced by the directing effects of the aniline and difluoromethoxy substituents.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the aryl fluorine centers. libretexts.orgacs.org In polyfluorinated aromatic compounds, fluorine atoms can be displaced by various nucleophiles. researchgate.net The rate and regioselectivity of such reactions on this compound would be dictated by the electronic effects of the substituents. The amino group (–NH₂) is a strong electron-donating group, which would deactivate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. Conversely, the difluoromethoxy group (–OCF₂H) is electron-withdrawing and would activate the ring.

Given the substitution pattern, the fluorine at the C-4 position is para to the activating –OCF₂H group and meta to the deactivating –NH₂ group, making it the most likely site for nucleophilic attack. The fluorine at the C-3 position is meta to both groups and would be expected to be less reactive.

Hypothetical SNAr Reactivity

Position of Fluorine Activating/Deactivating Groups Predicted Reactivity
C-4 para to -OCF₂H (activating), meta to -NH₂ (deactivating) More reactive site

This table is based on general principles of SNAr reactions and is not derived from experimental data for this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Aryl fluorides are known to be challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-F bond. mdpi.com However, significant advances in catalyst and ligand design have enabled the use of aryl fluorides in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. wikipedia.orgnih.govnih.gov

For this compound, a Suzuki-Miyaura reaction would involve coupling with a boronic acid or ester to form a C-C bond, displacing one of the fluorine atoms. nih.gov A Buchwald-Hartwig amination would form a new C-N bond by reacting the aryl fluoride (B91410) with an amine. libretexts.orgwikipedia.org

The success of these reactions would heavily depend on the choice of a highly active palladium catalyst system, often incorporating bulky, electron-rich phosphine (B1218219) ligands. biosynth.com The regioselectivity would again be a key issue, with the C-4 fluorine being the more probable reaction site due to electronic activation. The presence of the free aniline group could potentially interfere by coordinating to the palladium catalyst, possibly necessitating its protection prior to the cross-coupling step. No experimental data for these specific cross-coupling reactions on this compound are available.

Tandem Reactions and Cascade Processes Utilizing the Compound's Multifunctionality

The presence of three distinct functional groups (amine, aryl fluorides, difluoromethoxy) makes this compound a theoretically interesting substrate for tandem or cascade reactions. For instance, one could envision a sequence where the aniline nitrogen is first acylated or diazotized, followed by a substitution reaction at one of the aryl fluorine positions. Another possibility could involve an initial cross-coupling at an aryl fluoride site, followed by a reaction involving the aniline group to construct heterocyclic systems.

While tandem reactions involving other aniline derivatives or polyfluorinated compounds have been reported, nih.govchemicalbook.com no such processes commencing with this compound have been documented in the scientific literature. The development of such reactions would require careful optimization to control the chemoselectivity among the different reactive sites.

Spectroscopic and Advanced Analytical Characterization of 3,4 Difluoro 2 Difluoromethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

The ¹H NMR spectrum of 3,4-Difluoro-2-(difluoromethoxy)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethoxy (-OCHF₂) group.

The aromatic region would likely show two multiplets. The proton at position 5 (H-5) would be coupled to the fluorine atoms at positions 3 and 4, as well as to the proton at position 6 (H-6). Similarly, H-6 would be coupled to H-5 and the fluorine at position 4.

The amine protons (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-56.8 - 7.2m
H-66.6 - 7.0m
-NH₂3.5 - 5.0br s
-OCHF₂6.5 - 7.5tJ(H,F) ≈ 73

Note: Predicted values are based on typical chemical shifts for similar substituted anilines and difluoromethoxy compounds.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum will be characterized by signals for the six aromatic carbons and the carbon of the difluoromethoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine and difluoromethoxy substituents. The carbons directly bonded to fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (-NH₂)135 - 145d
C-2 (-OCHF₂)140 - 150d
C-3 (-F)145 - 155d
C-4 (-F)140 - 150d
C-5110 - 120s
C-6115 - 125s
-OCHF₂115 - 125t

Note: Predicted values are based on analogous fluorinated and methoxy-substituted anilines.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, three distinct fluorine environments are present: the fluorine at C-3, the fluorine at C-4, and the two equivalent fluorines of the difluoromethoxy group. Each will produce a separate signal in the ¹⁹F NMR spectrum. The difluoromethoxy fluorine signal is expected to be a doublet due to coupling with the geminal proton. The aromatic fluorine signals will likely be multiplets due to coupling with each other and with nearby protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C-3-F-130 to -150m
C-4-F-135 to -155m
-OCHF₂-75 to -95d

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on data for similar aromatic fluorine compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, aiding in the assignment of the carbon spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine group, the C-N bond, the aromatic C-H and C=C bonds, and the C-F and C-O bonds.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (amine)3300 - 3500Symmetric and asymmetric stretching
Aromatic C-H3000 - 3100Stretching
C=C (aromatic)1500 - 1600Stretching
C-N1250 - 1350Stretching
C-O (ether)1000 - 1300Stretching
C-F (aromatic)1100 - 1400Stretching
C-F (aliphatic)1000 - 1100Stretching

The presence of these characteristic absorption bands in the FT-IR spectrum would provide strong evidence for the presence of the respective functional groups within the molecule.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The Raman spectrum is characterized by distinct peaks corresponding to the vibrations of the aniline (B41778) ring, the carbon-fluorine bonds, and the difluoromethoxy group.

Key vibrational modes observed in the Raman spectrum of this compound would be expected to include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

N-H Stretching: The amino group gives rise to symmetric and asymmetric stretching vibrations, usually found between 3300 and 3500 cm⁻¹.

C-F Stretching: Strong vibrations associated with the carbon-fluorine bonds on the aromatic ring and the difluoromethoxy group are expected in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: Characteristic ring stretching and deformation modes appear in the 1400-1650 cm⁻¹ range.

C-O-C Stretching: The ether linkage of the difluoromethoxy group will produce a characteristic stretching vibration, typically in the 1000-1250 cm⁻¹ region.

Interactive Data Table: Predicted Raman Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Relative Intensity
N-H Asymmetric Stretch~3450Medium
N-H Symmetric Stretch~3360Medium
Aromatic C-H Stretch~3070Medium-Weak
Aromatic Ring Stretch~1620Strong
Aromatic Ring Stretch~1520Medium
C-F Stretch (Aromatic)~1280Strong
C-O-C Asymmetric Stretch~1240Strong
C-F Stretch (Aliphatic)~1120Strong
Aromatic Ring Breathing~800Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of the compound is C₇H₅F₄NO, which corresponds to a molecular weight of approximately 195.12 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. The fragmentation pattern is expected to be complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve:

Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to a fragment corresponding to the loss of ·OCHF₂ (m/z 67).

Loss of HCN: A common fragmentation pathway for anilines, resulting in a loss of 27 Da from the molecular ion or subsequent fragment ions. miamioh.edu

Loss of fluorine atoms: Stepwise loss of fluorine atoms (19 Da each) from the aromatic ring or the difluoromethoxy group.

Cleavage of the aromatic ring: More extensive fragmentation can lead to smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentRelative Abundance
195[M]⁺High
167[M - CO]⁺Medium
128[M - OCHF₂]⁺Medium
101[M - OCHF₂ - HCN]⁺Low
75[C₆H₅]⁺Low

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline.

Aniline itself typically exhibits two main absorption bands: a strong primary band (π → π* transition) around 230 nm and a weaker secondary band (n → π* transition) around 280 nm. researchgate.netresearchgate.net The presence of fluorine and difluoromethoxy substituents on the aniline ring will influence the position and intensity of these bands. The electron-donating amino group and the electron-withdrawing fluoro and difluoromethoxy groups create a complex electronic environment. It is anticipated that these substitutions will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. rsc.org

Interactive Data Table: Predicted UV-Vis Spectroscopic Data for this compound (in Ethanol)

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π~245High
n → π~295Moderate

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like substituted anilines. thermofisher.com A reversed-phase HPLC method would be most suitable for the analysis of this compound.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any potential impurities with different polarities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 245 nm or 295 nm).

Interactive Data Table: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase.

For the analysis of fluorinated anilines, a capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or a column with higher phenyl content for increased polarity could be effective. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or nitrogen). The separation is achieved based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluting peak.

Interactive Data Table: Proposed GC Method Parameters

ParameterCondition
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector FID or Mass Spectrometer
Detector Temperature 280 °C (FID)
Injection Volume 1 µL (split injection)

Computational and Theoretical Investigations of 3,4 Difluoro 2 Difluoromethoxy Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Optimized Geometries

In the absence of direct studies on 3,4-Difluoro-2-(difluoromethoxy)aniline, the approach to determining its optimized geometry would typically involve Density Functional Theory (DFT) calculations. This method is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Researchers would likely employ a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set like 6-311++G(d,p). This combination is widely used for organic molecules as it provides a good description of electron correlation and polarization effects, which are crucial for molecules containing electronegative atoms like fluorine and oxygen. The calculation would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, representing its most stable three-dimensional structure. For analogous compounds, such as substituted anilines, DFT has been successfully used to predict geometries that are in good agreement with experimental data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound would be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. These energies would be calculated at the same level of theory used for the geometry optimization. The spatial distribution of the HOMO and LUMO orbitals would also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Electrostatic Potential Mapping and Charge Distribution Analysis

To understand the charge distribution and reactive sites of this compound, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. This analysis would be crucial for predicting the molecule's interaction with other chemical species. Furthermore, Mulliken population analysis or other charge partitioning schemes would be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution across the molecule.

Spectroscopic Parameter Prediction and Validation

Computational methods are also invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.

Theoretical NMR Chemical Shift Calculations

The ¹H and ¹³C NMR chemical shifts for this compound could be predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically at the B3LYP/6-311++G(d,p) level of theory. The calculations would be performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. These theoretical chemical shifts can be compared with experimental data, if available, to validate the computed structure.

Computational Vibrational Frequency Analysis

A computational vibrational frequency analysis would be performed to predict the infrared (IR) and Raman spectra of this compound. This calculation, also performed on the optimized geometry, yields the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental spectra. This analysis helps in the assignment of vibrational bands observed in experimental IR and Raman spectroscopy.

Prediction of UV-Vis Absorption Maxima

Computational chemistry provides valuable insights into the electronic properties of molecules, including their absorption spectra. For aromatic compounds like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to predict the electronic transitions and corresponding UV-Vis absorption maxima.

The prediction of UV-Vis absorption maxima for a molecule like this compound would typically involve the following computational steps:

Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

Excitation Energy Calculations: Following optimization, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths for the lowest singlet excited states. The choice of functional and basis set can influence the accuracy of the results.

Solvent Effects: To simulate experimental conditions, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM). The choice of solvent can influence the position of the absorption bands. For instance, studies on similar molecules like 3,4-difluoroaniline (B56902) have recorded UV absorption spectra in ethanol (B145695) and water. nih.gov

The predicted absorption maxima (λmax) correspond to the electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other higher-energy transitions. A comparison of theoretically predicted spectra with experimental data, when available, allows for a detailed assignment of the observed absorption bands. physchemres.org

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. For reactions involving this compound, computational studies can elucidate the pathways of its formation or subsequent transformations.

Transition State Identification and Reaction Pathway Elucidation

A key aspect of mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. By locating the transition state structures, chemists can understand the atomistic details of bond-breaking and bond-forming processes. For instance, in reactions like the difluoroalkylation of anilines, a proposed mechanism might involve a single electron transfer (SET) event to generate radical intermediates. acs.orgnih.gov Computational methods can be used to model these radical species and locate the transition states for their subsequent reactions.

The elucidation of a reaction pathway involves mapping the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. This provides a comprehensive picture of the reaction mechanism.

Reaction Energetics and Activation Barriers

Once the stationary points on the PES (reactants, products, intermediates, and transition states) have been identified, their relative energies can be calculated. The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction rate.

For example, in a hypothetical reaction involving this compound, computational chemistry could be used to calculate the activation barriers for different possible pathways, thereby predicting the most likely reaction mechanism. These calculations provide quantitative data that complements experimental kinetic studies.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules.

Conformational Analysis

Fluorine substitution can significantly influence the conformational preferences of a molecule. soton.ac.uk For this compound, a conformational analysis would involve identifying the different possible spatial arrangements of the difluoromethoxy and amino groups relative to the benzene (B151609) ring. This is typically done by systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation.

Intermolecular Interactions

Computational methods can also be used to study the intermolecular interactions of this compound. These interactions, such as hydrogen bonding and dipole-dipole interactions, govern the molecule's behavior in the solid state and in solution.

By modeling dimers or larger clusters of the molecule, it is possible to calculate the interaction energies and analyze the nature of the intermolecular forces. This information can help to explain properties like melting point, boiling point, and solubility.

Applications of 3,4 Difluoro 2 Difluoromethoxy Aniline As a Synthetic Building Block

Utility in the Construction of Diverse Fluorinated Organic Compounds

The presence of multiple fluorine environments in 3,4-Difluoro-2-(difluoromethoxy)aniline makes it an attractive starting material for the synthesis of a wide array of fluorinated organic compounds. The difluoromethoxy group (OCF2H) is a recognized bioisostere for other functional groups and can enhance metabolic stability and binding affinity in bioactive molecules. Similarly, the fluorine atoms on the aniline (B41778) ring influence the electronic properties and reactivity of the molecule.

The aniline functional group serves as a versatile handle for a multitude of chemical transformations. It can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents at the 2-position. Furthermore, the amino group can be acylated, alkylated, or used in coupling reactions to construct more complex scaffolds. For instance, derivatives of difluoromethoxy aniline are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine moieties contribute to improved efficacy and selectivity. chemimpex.com The principles of these transformations are applicable to this compound for the generation of novel fluorinated compounds.

Research into ortho-trifluoromethoxylated aniline derivatives has highlighted their role as important synthetic building blocks for the discovery and development of new pharmaceuticals and agrochemicals. nih.govnih.gov While the target compound features a difluoromethoxy group, the synthetic strategies and applications are analogous. The following table illustrates potential transformations of the aniline group to create diverse fluorinated compounds.

Reaction TypeReagentsPotential Product Class
AcylationAcyl chlorides, AnhydridesAmides
SulfonylationSulfonyl chloridesSulfonamides
Buchwald-Hartwig AminationAryl halides, Palladium catalystDiaryl amines
Pictet-Spengler ReactionAldehydes, KetonesTetrahydroisoquinolines
Diazotization/SandmeyerNaNO2, HX, CuXHalogenated aromatics

Precursor for Advanced Materials (e.g., liquid crystals, polymers)

The unique electronic and physical properties imparted by the fluorine substituents in this compound make it a promising precursor for advanced materials. Fluorinated compounds are known to exhibit interesting properties such as high thermal stability, chemical resistance, and specific optical and dielectric characteristics.

In the field of liquid crystals, the introduction of fluorine atoms, particularly in terminal positions, is a common strategy to modulate properties such as dielectric anisotropy and viscosity. Research on difluoromethyleneoxy-bridged liquid crystals has demonstrated their potential for applications in low power consumption and rapid response devices. researchgate.net The substitution pattern of this compound could be leveraged in the design of novel liquid crystalline materials with tailored properties.

Furthermore, aniline derivatives are well-established monomers for the synthesis of conducting polymers. Studies on the polymerization of difluoro-aniline derivatives have shown that the position of the fluorine substituents influences the thermal and electrical conductivity of the resulting polymers. unison.mx The polymerization of this compound, either as a homopolymer or a copolymer, could lead to new polymeric materials with unique electronic and physical properties suitable for applications in sensors, coatings, and electronic devices. chemimpex.comrsc.org The difluoromethoxy group, in particular, can enhance the performance of materials. chemimpex.com

Material ClassPotential ApplicationKey Properties Influenced by Fluorine
Liquid CrystalsDisplays, Optical SwitchesDielectric anisotropy, Viscosity, Mesophase stability
Conducting PolymersSensors, Antistatic coatings, Corrosion protectionConductivity, Thermal stability, Solubility
High-Performance PolymersAerospace, ElectronicsThermal stability, Chemical resistance, Low dielectric constant

Intermediate in the Synthesis of Complex Polyfluorinated Architectures

The assembly of complex molecules containing multiple fluorine atoms or fluorinated motifs is a significant area of research in organic chemistry. This compound can serve as a crucial intermediate in the synthesis of such intricate polyfluorinated architectures. The strategic placement of four fluorine atoms in this molecule provides a foundation for building even more complex fluorinated structures.

The reactivity of the aniline can be utilized to introduce other fluorinated building blocks, leading to molecules with a high density of fluorine atoms. For example, coupling reactions with other fluorinated partners can lead to complex structures with unique properties. The development of methodologies for ring-opening fluorination of cyclic compounds offers a pathway to construct diverse and complex fluorine-containing molecules from relatively simple starting materials. nih.gov While not a direct application of the aniline itself, the principles of building complex fluorinated structures are highly relevant.

Strategies for Enhancing Molecular Complexity and Diversity

Starting from this compound, various synthetic strategies can be employed to enhance molecular complexity and generate diverse libraries of compounds for screening in drug discovery and materials science.

One key strategy involves leveraging the ortho, meta, and para relationships of the substituents on the aniline ring to direct further functionalization. For instance, the amino group can direct electrophilic aromatic substitution, although the deactivating effect of the fluorine atoms must be considered.

Modern synthetic methods, such as transition-metal-free photoinduced difluoroalkylation of anilines, provide a direct way to introduce additional fluorinated alkyl groups, further increasing the molecular complexity. acs.org Such methods could potentially be applied to the amino group of this compound to generate novel structures.

Another approach is the use of aryne chemistry. The generation of a benzyne (B1209423) intermediate from a suitably functionalized derivative of this compound could open up a plethora of possibilities for cycloaddition reactions and the synthesis of complex, fused ring systems containing the difluoromethoxy and additional fluorine substituents. researchgate.net

The following table outlines some strategies to increase molecular complexity starting from this building block.

StrategyDescriptionPotential Outcome
Directed Ortho Metalation (DoM)Lithiation directed by the amino group followed by reaction with an electrophile.Introduction of a new substituent ortho to the amino group.
Cross-Coupling ReactionsSuzuki, Stille, or Sonogashira coupling of a halogenated derivative.Formation of new carbon-carbon or carbon-heteroatom bonds.
Multicomponent ReactionsOne-pot reactions involving three or more starting materials.Rapid assembly of complex and diverse molecular scaffolds.
Photoredox CatalysisUtilizes visible light to enable novel bond formations.Mild and efficient introduction of various functional groups. acs.org

By employing these and other modern synthetic methodologies, this compound can be a cornerstone for the creation of a vast range of novel and complex fluorinated molecules with potential applications across science and technology.

Future Directions and Emerging Research Avenues in the Study of 3,4 Difluoro 2 Difluoromethoxy Aniline

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of poly-functionalized aromatic compounds like 3,4-Difluoro-2-(difluoromethoxy)aniline traditionally involves multi-step sequences that may rely on harsh reagents and conditions. Future research will likely focus on developing more convergent, efficient, and sustainable synthetic routes.

Key areas of exploration include:

Late-Stage Functionalization: A primary goal is the development of methods that allow for the direct introduction of the difluoromethoxy (OCF₂H) group and fluorine atoms onto a pre-existing aniline (B41778) scaffold. C-H activation strategies, in particular, avoid the need for pre-functionalized substrates, which is highly desirable for creating novel chemical libraries. cas.cnmdpi.com

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrochemical synthesis offer mild and sustainable alternatives to traditional methods. numberanalytics.comnumberanalytics.com These techniques can generate highly reactive intermediates, such as the OCF₂H radical, under ambient conditions, enabling novel transformations. nih.gov Future work could adapt these methods for the direct difluoromethoxylation of substituted difluoroanilines.

Novel Fluorinating and Difluoromethoxylating Reagents: Research into new reagents with improved safety profiles and efficiency is ongoing. This includes moving away from potentially hazardous reagents toward more stable and selective alternatives. numberanalytics.commdpi.com For difluoromethoxylation, this involves developing precursors that generate difluorocarbene efficiently under mild conditions or exploring alternative radical-based pathways. nih.govbeilstein-journals.org

Table 1: Comparison of Potential Synthetic Approaches
ApproachTraditional Methods (Hypothetical)Future Novel/Sustainable Methods
Starting Materials Multi-step synthesis starting from simple nitrobenzenes, requiring sequential nitration, reduction, halogenation, and etherification. google.comLate-stage functionalization of readily available difluoroaniline precursors.
Key Transformations Classical nucleophilic aromatic substitution (SNAr) using high temperatures; harsh conditions for difluoromethoxylation. dovepress.comPhotocatalytic C-H difluoromethoxylation; transition-metal-free difluoroalkylation; biocatalysis. nih.govacs.org
Sustainability Often involves toxic solvents, heavy metal catalysts, and significant waste generation.Use of benign solvents, energy-efficient processes (light, electricity), and catalytic systems to minimize waste. rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of complex multi-variable reactions is a significant bottleneck in chemical synthesis. High-Throughput Experimentation (HTE), which involves the miniaturization and parallelization of reactions, is a powerful tool for accelerating this process. chemrxiv.organalytical-sales.com Future research on this compound will greatly benefit from the integration of these automated platforms.

Rapid Reaction Optimization: HTE allows for the rapid screening of hundreds of reaction conditions (e.g., catalysts, ligands, solvents, bases, temperature) in parallel using multi-well plates. youtube.comacs.org This is particularly valuable for discovering optimal conditions for challenging cross-coupling or functionalization reactions required to synthesize the target molecule.

Library Synthesis for Analogue Development: Once an efficient synthesis is established, automated platforms can be used to rapidly synthesize a library of analogues. By varying the substituents on the aniline ring, researchers can quickly explore the structure-activity relationship (SAR) for pharmaceutical or agrochemical applications. youtube.com

Data-Driven Discovery: HTE generates vast datasets that can be used to train machine learning algorithms. chemrxiv.org This data-rich approach can help predict optimal reaction conditions and even uncover novel reaction pathways, moving from iterative experimentation to predictive chemical synthesis.

Development of Greener Chemical Processes and Methodologies

The principles of green chemistry are becoming central to modern synthetic planning, aiming to reduce the environmental impact of chemical manufacturing. dovepress.com The future synthesis of this compound will increasingly incorporate these principles.

Atom Economy: Developing reactions that maximize the incorporation of atoms from the reactants into the final product is a core goal. This includes exploring catalytic cycles that minimize the use of stoichiometric reagents. numberanalytics.com

Benign Solvents and Solvent-Free Reactions: A significant focus will be on replacing hazardous, high-boiling point solvents with greener alternatives or eliminating them entirely. rsc.org Mechanochemistry, which uses mechanical force to drive reactions in the solid state, is a promising solvent-free technique that could be explored for key synthetic steps. chinesechemsoc.org

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch processes. numberanalytics.com They are particularly well-suited for handling hazardous reagents or highly energetic reactions sometimes associated with fluorination, providing precise control over reaction time, temperature, and mixing. mit.edu The use of flow chemistry could also enable the safe utilization of fluorinated greenhouse gases as feedstock. mit.edu

Advanced In-Situ Spectroscopic Monitoring of Reactions

A detailed understanding of a reaction as it happens is crucial for optimization, control, and ensuring safety during scale-up. Process Analytical Technology (PAT), utilizing in-situ spectroscopic tools, provides real-time insights into reaction dynamics.

Future studies on the synthesis of this compound should employ these techniques to move beyond simple endpoint analysis.

Real-Time Kinetic Analysis: Techniques like FTIR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. mt.commt.com This data is invaluable for determining reaction kinetics, identifying rate-limiting steps, and understanding the influence of various parameters on reaction speed and efficiency.

Detection of Transient Intermediates: In-situ monitoring can help identify and characterize short-lived intermediates that are invisible to traditional offline analysis. mt.com This information is fundamental to confirming or refuting proposed reaction mechanisms.

Process Optimization and Control: By providing a continuous data stream, PAT enables the development of robust and reproducible manufacturing processes. It allows for precise control over reaction conditions to maximize yield and minimize the formation of impurities, ensuring consistent product quality. mt.com

Table 2: In-Situ Monitoring Techniques and Their Potential Applications
TechniqueInformation ProvidedApplication in Synthesis of this compound
FTIR Spectroscopy Real-time concentration of functional groups.Monitoring the conversion of a precursor (e.g., phenol (B47542) to difluoromethoxy ether) or the reduction of a nitro group.
Raman Spectroscopy Complements FTIR; excellent for monitoring reactions in aqueous media and tracking changes in carbon backbones.Observing the formation of C-F bonds or changes in the aromatic substitution pattern.
Reaction Calorimetry Measures heat flow to determine reaction thermodynamics and ensure safety.Quantifying the exothermicity of fluorination or difluoromethoxylation steps for safe scale-up. mt.com

Deeper Mechanistic Understanding of Complex Transformations

A robust and versatile synthetic method is built upon a deep understanding of its underlying reaction mechanism. Future research will focus on elucidating the intricate pathways involved in constructing this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed mechanisms. nih.gov This can guide experimental design and explain observed regioselectivity or stereoselectivity.

Mechanistic Experiments: Classical mechanistic studies, such as kinetic isotope effect measurements, crossover experiments, and radical trapping experiments, will be essential to validate proposed pathways. researchgate.net For instance, trapping experiments could confirm whether a reaction proceeds via a radical mechanism, which is common in photoredox catalysis.

Synergy of Techniques: The most powerful approach will involve combining insights from in-situ monitoring, computational modeling, and targeted mechanistic experiments. This synergistic strategy can provide a comprehensive picture of the reaction, from the initial reactant interactions to the final product formation, enabling the rational design of more efficient and selective synthetic methods for complex fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,4-Difluoro-2-(difluoromethoxy)aniline, and what are their key reaction conditions?

  • The compound can be synthesized via copper-catalyzed carbonylative multi-component reactions using alkenes and CO as carbonyl/methylene sources. For example, trans-β-methylstyrene reacts with 2-(difluoromethoxy)aniline under catalytic conditions, followed by purification via flash chromatography (n-pentane/ethyl acetate = 10:1) .
  • Alternative methods include nucleophilic substitution on fluorinated aromatic precursors, where difluoromethoxy groups are introduced via halogen exchange under anhydrous conditions (e.g., using KF/18-crown-6 in DMF at 100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical for validation?

  • NMR : The 19F^{19}\text{F} NMR spectrum typically shows distinct peaks for the difluoromethoxy group (-OCF2_2H) at δ -80 to -85 ppm and aromatic fluorine atoms at δ -110 to -120 ppm. 1H^{1}\text{H} NMR resolves aromatic protons adjacent to fluorine substituents (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : The molecular ion peak (M+^+) at m/z 193–195 (C7_7H5_5F4_4NO) confirms the molecular formula, with fragmentation patterns indicating cleavage of the difluoromethoxy group .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Stability : The compound is hygroscopic and sensitive to light; storage under inert gas (N2_2/Ar) at -20°C in amber vials is recommended .
  • Solubility : It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL). Solubility in ethanol is moderate (10–20 mg/mL) .

Advanced Research Questions

Q. How does the electronic environment of the difluoromethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • The electron-withdrawing nature of the -OCF2_2H group activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic reactions. In Suzuki couplings, the para-fluorine substituents direct regioselectivity, favoring coupling at the meta position relative to the amino group .
  • Computational studies (DFT) suggest that the difluoromethoxy group reduces electron density at the ortho/para positions, as evidenced by Hammett σp_p values (~0.78) .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Derivatives such as 3,5-difluoro-4-methoxyaniline and 4-(difluoromethoxy)-2-nitroaniline have been synthesized to study the impact of substituent position on bioactivity. For example, nitro-substituted analogs show enhanced inhibitory effects on kinase targets (e.g., MEK) due to improved π-stacking interactions .
  • Substitution of the amino group with methyl or acetyl moieties alters metabolic stability, as shown in cytochrome P450 assays .

Q. How do solvent and temperature variations affect the compound’s stability during long-term storage or high-temperature reactions?

  • Thermal Stability : Decomposition occurs above 200°C, releasing HF and CO2_2. Thermogravimetric analysis (TGA) shows a 5% mass loss at 150°C under N2_2 .
  • Solvent Effects : Prolonged exposure to DMSO induces oxidation of the amino group to nitro, confirmed by HPLC-MS monitoring .

Q. What contradictory data exist regarding its toxicity profile, and how can these discrepancies be resolved experimentally?

  • Some studies classify it as a Category 3 irritant (H315/H319), while others report no acute toxicity (LD50_{50} >2000 mg/kg in rats). These disparities may arise from purity differences (>97% vs. technical-grade samples) .
  • Resolution requires standardized toxicity assays (e.g., OECD 423) with rigorously purified material and controls for batch variability .

Q. What role does this compound play in the synthesis of fluorinated pharmaceutical intermediates, and what yield optimization strategies are reported?

  • It serves as a key intermediate for mTOR and MEK inhibitors (e.g., PD-0325901), where the difluoromethoxy group enhances metabolic resistance. Yield optimization (from 22% to 65%) is achieved via microwave-assisted synthesis (120°C, 30 min) and ligand-accelerated catalysis (e.g., XPhos-Pd) .

Methodological Notes

  • Contradictions in Data : Discrepancies in melting points (e.g., 77–80°C vs. 85°C) likely stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) is recommended for validation .
  • Safety Protocols : Use HF-resistant gloves and fume hoods during synthesis, as fluorinated byproducts (e.g., HF gas) are hazardous .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.